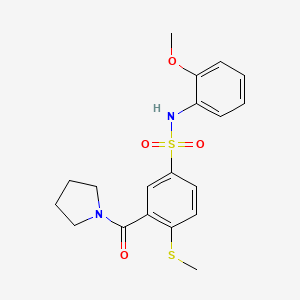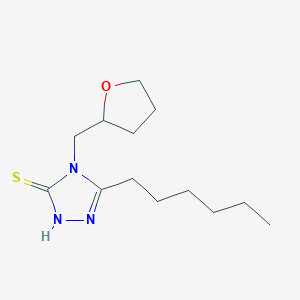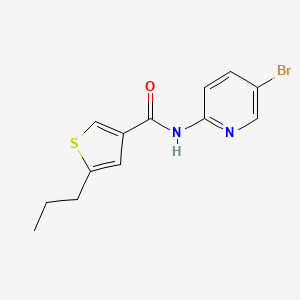![molecular formula C12H17N3O3 B4876502 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876502.png)
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
説明
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CCPA, is a potent and selective agonist for the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurological disorders, and cancer.
作用機序
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid activates the adenosine A1 receptor by binding to its allosteric site, leading to a conformational change that enhances the receptor's affinity for its endogenous ligand, adenosine. This results in the activation of downstream signaling pathways, including inhibition of adenylate cyclase and activation of potassium channels, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor's activity without affecting other adenosine receptors. However, 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as receptor desensitization and downregulation.
将来の方向性
There are several potential future directions for research on 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, including its use as a therapeutic agent in various disease models, its potential as a tool for studying adenosine receptor signaling, and its development as a drug candidate for clinical use. Further studies are needed to elucidate the mechanisms underlying 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's effects and to optimize its pharmacological properties for therapeutic applications.
科学的研究の応用
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been widely used in scientific research for its ability to selectively activate the adenosine A1 receptor. This receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have beneficial effects in several disease models, including ischemic heart disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
3-(cyclohexylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-15-7-9(12(17)18)10(14-15)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHZISHAIIOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4876420.png)
![N-(2-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876427.png)
![6-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4876438.png)



![methyl 3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4876462.png)
![4-{[1-allyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4876465.png)
![1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone](/img/structure/B4876470.png)


![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4876508.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)